molecular formula C20H15NO5 B6513213 2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid CAS No. 258844-12-1

2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid

Cat. No.: B6513213
CAS No.: 258844-12-1
M. Wt: 349.3 g/mol
InChI Key: JKDGLPWBQHDXKB-UHFFFAOYSA-N
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Description

2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Amidation Reaction: The final step involves the amidation of the chromene derivative with 2-aminobenzoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido or chromene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 2-oxo-2H-1-benzopyran-3-carboxylate: Shares a similar chromene core but differs in functional groups.

    Imidazole Containing Compounds: Although structurally different, they share some biological activities with chromene derivatives.

Uniqueness

2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-2-6-12-7-5-8-13-11-15(20(25)26-17(12)13)18(22)21-16-10-4-3-9-14(16)19(23)24/h2-5,7-11H,1,6H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDGLPWBQHDXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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